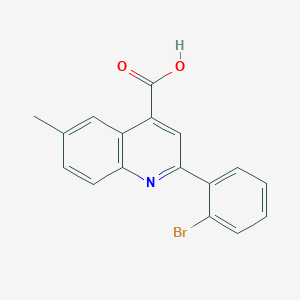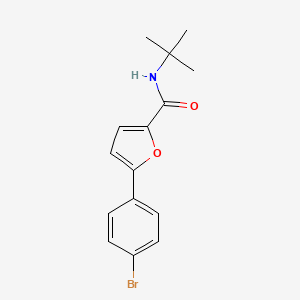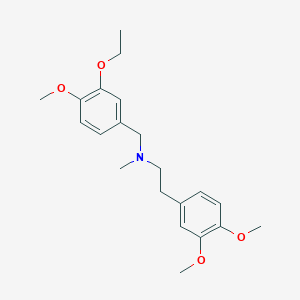![molecular formula C17H23N3O B6127798 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127798.png)
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol, also known as MQPE, is a chemical compound with a molecular formula C19H24N2O. It is a derivative of piperazine and is commonly used in scientific research. MQPE has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of certain biological processes. In
作用機序
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It has been found to increase the release of dopamine and serotonin in certain areas of the brain, leading to increased activity in these areas. This mechanism of action is believed to underlie the various biochemical and physiological effects of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been found to improve cognitive function and memory in certain animal models. These effects are thought to be mediated by the interactions of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol with the dopamine and serotonin systems in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments is its high affinity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for investigating the role of these receptors in various biological processes. However, one limitation of using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol is its relatively low potency compared to other compounds that target these receptors. This can make it difficult to achieve the desired effects in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol. One area of interest is the role of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the use of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol as a tool for investigating the mechanisms of cognitive function and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol and its potential applications in various fields of research.
Conclusion
In conclusion, 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol is a valuable tool for investigating the mechanisms of various biological processes. It has been found to have various biochemical and physiological effects, making it a useful compound for scientific research. While there are some limitations to using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments, its high affinity for certain receptors in the brain makes it a valuable tool for investigating the role of these receptors in various physiological and behavioral processes. With further research, 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has the potential to be used in the treatment of various psychiatric disorders and as a tool for investigating the mechanisms of cognitive function and memory.
合成法
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol can be synthesized through a multistep process involving the reaction of piperazine with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting compound with 2-quinolinylmethyl chloride. The final step involves the reduction of the resulting intermediate with sodium borohydride to produce 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol.
科学的研究の応用
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has been widely used in scientific research as a tool for investigating the mechanisms of various biological processes. It has been found to have an affinity for certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it useful for studying the role of these receptors in various physiological and behavioral processes.
特性
IUPAC Name |
2-[1-methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19-9-10-20(13-16(19)8-11-21)12-15-7-6-14-4-2-3-5-17(14)18-15/h2-7,16,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGBYORCFDGMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6127730.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6127740.png)
![(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6127748.png)


![N-(3-chloro-2-methylphenyl)-N'-[6-oxo-4-(4-pyridinyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6127764.png)
![4-{[(2-chloro-5-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127778.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6127793.png)
![5-ethyl-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6127802.png)
![7-(4-isopropylbenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6127808.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127811.png)
![2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6127825.png)